Fast Yellow AB

Description

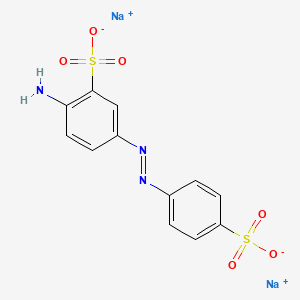

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2706-28-7 |

|---|---|

Molecular Formula |

C12H11N3NaO6S2 |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

disodium;2-amino-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C12H11N3O6S2.Na/c13-11-6-3-9(7-12(11)23(19,20)21)15-14-8-1-4-10(5-2-8)22(16,17)18;/h1-7H,13H2,(H,16,17,18)(H,19,20,21); |

InChI Key |

MDQQLIJKUMAGKB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Other CAS No. |

79873-36-2 2706-28-7 74543-21-8 |

Pictograms |

Irritant |

Related CAS |

79873-36-2 74543-21-8 |

Synonyms |

C.I. acid yellow 9 |

Origin of Product |

United States |

Foundational & Exploratory

Fast Yellow AB chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, also known as Acid Yellow 9, is an azo dye that was historically used as a food colorant under the E number E105. Due to toxicological concerns, its use in food products is now prohibited in Europe and the United States.[1][2] Despite its delisting as a food additive, this compound remains a compound of interest in various scientific fields. It serves as a crucial analytical reference standard for the detection and quantification of azo dyes in consumer goods. Furthermore, its chemical properties make it a valuable model compound for environmental studies, particularly in the development of remediation technologies for textile and industrial wastewater. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is an anionic monoazo dye characterized by the presence of two benzenesulfonic acid groups, which confer its water solubility. The molecule consists of two substituted benzene rings linked by an azo group (-N=N-).

DOT Script for Chemical Structure of this compound

Caption: Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid[3][4][5] |

| Synonyms | Fast Yellow, Acid Yellow, Food Yellow 2, C.I. 13015[1][3][4][5] |

| CAS Number | 2706-28-7 (acid form)[1][4][6] |

| 79873-36-2 (disodium salt)[7][8] | |

| Molecular Formula | C12H11N3O6S2[3][4][9] |

| InChI Key | FPVGTPBMTFTMRT-UHFFFAOYSA-L[7] |

| SMILES | Nc1ccc(cc1OS(O)=O)/N=N/c2ccc(OS(O)=O)cc2[3] |

Physicochemical and Spectral Properties

This compound is a bright yellow, crystalline powder. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 357.36 g/mol [3][4][9] |

| Melting Point | 102-104 °C[9] |

| Solubility | Soluble in water and ethanol[9] |

| Physical Form | Fine crystalline powder[9] |

| UV-Vis λmax | ~420 nm |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a classic example of a two-step azo dye synthesis involving diazotization and azo coupling.[7]

DOT Script for Synthesis Workflow of this compound

Caption: Synthesis workflow of this compound.

Methodology:

-

Diazotization of 4-aminobenzenesulfonic acid:

-

Dissolve 4-aminobenzenesulfonic acid (sulfanilic acid) and sodium carbonate in water, heating gently to facilitate dissolution.

-

Cool the solution to room temperature and add a solution of sodium nitrite in water.

-

Chill the resulting mixture in an ice-water bath to maintain a temperature between 0-5 °C.

-

Slowly add this mixture to a beaker containing hydrochloric acid over ice, ensuring the temperature does not exceed 5 °C. This reaction forms the 4-sulfobenzenediazonium chloride intermediate. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[7]

-

-

Azo Coupling:

-

In a separate flask, dissolve 2-aminobenzenesulfonic acid in a sodium hydroxide solution.

-

Cool this solution in an ice-water bath.

-

Slowly add the previously prepared cold diazonium salt solution to the 2-aminobenzenesulfonic acid solution with constant stirring.

-

Maintain the mixture in the ice-water bath with stirring for an additional 10-15 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

The crude this compound will precipitate out of the solution.

-

Collect the product by vacuum filtration.

-

Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with a photodiode array (PDA) or UV-Vis detector is a common method for the identification and quantification of this compound in various matrices, such as food and beverage samples.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate at pH 6.8) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The detector is set to monitor the absorbance at the λmax of this compound, which is approximately 420 nm.

-

Sample Preparation:

-

Liquid Samples (e.g., beverages): Degas carbonated samples by sonication. Dilute the sample with deionized water and filter through a 0.45 µm syringe filter before injection.

-

Solid Samples (e.g., candies, powders): Dissolve a known weight of the sample in a suitable solvent, which may require heating or sonication. Centrifuge or filter the solution to remove any insoluble matter. Further dilution may be necessary to bring the analyte concentration within the calibration range.

-

-

Quantification: Create a calibration curve by injecting standard solutions of this compound at known concentrations. The concentration of this compound in the sample can then be determined by comparing its peak area to the calibration curve.

Applications

-

Analytical Standard: this compound is used as a reference standard for the quantification of azo dyes in various consumer products, including drinks and candies, using techniques like reversed-phase HPLC with photodiode array detection and high-performance thin-layer chromatography (HPTLC).

-

pH Indicator: Due to its ability to change color in response to varying pH levels, it can be used as a pH indicator in titrations and other analytical chemistry applications.[7]

-

Environmental Science: As a representative water-soluble azo dye, this compound is a key compound in studies focused on the remediation of wastewater from textile and other industries. Its structural features, particularly the azo bond, are of central interest in the development of degradation technologies.[7]

Safety and Toxicology

This compound is considered a harmful substance and is no longer permitted for use as a food dye in Europe and the USA.[1][3][4][5][9] Toxicological data has indicated potential health risks, and it has been implicated in non-atopic asthma.[1][3][9] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements for this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. About: this compound [dbpedia.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 8. hamiltoncompany.com [hamiltoncompany.com]

- 9. krackeler.com [krackeler.com]

Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid

An In-depth Technical Guide to the Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic Acid

Introduction

2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, also known by the synonym 4-Aminoazobenzene-3,4'-disulfonic acid, is an azo dye characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.[1][2] Azo compounds are of significant industrial importance, widely used as colorants in the textile, printing, and paper industries.[1] The synthesis of this molecule is a classic example of electrophilic aromatic substitution, achieved through a two-stage diazotization-coupling reaction.

This guide provides a detailed technical overview of the synthesis pathway, experimental protocols, and reaction mechanisms for the preparation of this compound, intended for an audience of researchers and chemical synthesis professionals.

Synthesis Pathway Overview

The synthesis is executed in two primary stages. The first stage involves the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) to form a reactive diazonium salt intermediate. The second stage is the azo coupling of this intermediate with orthanilic acid (2-aminobenzenesulfonic acid), which acts as the coupling component.

Caption: Overall workflow for the two-stage synthesis process.

Experimental Protocols

The following protocols are synthesized from standard laboratory procedures for diazotization and azo coupling reactions.[3][4][5]

Part A: Preparation of 4-Sulfobenzenediazonium Chloride

-

Dissolution of Sulfanilic Acid : In a 250 mL beaker, combine sulfanilic acid (e.g., 1.73 g, 10 mmol) and anhydrous sodium carbonate (0.53 g, 5 mmol) with 50 mL of water. Warm the mixture gently in a water bath until a clear solution is obtained.

-

Preparation for Diazotization : Cool the solution to room temperature, then add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water and stir until dissolved.

-

Formation of Diazonium Salt : Submerge the beaker in an ice-salt bath to cool the solution to 0-5 °C. While maintaining vigorous stirring, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol) dropwise.[5] A fine, white precipitate of the 4-sulfobenzenediazonium salt should form.[3]

-

Verification : Test for the presence of excess nitrous acid by touching the stirring rod to a piece of starch-iodide paper; an immediate blue-black color indicates excess. The reaction mixture should be kept cold in the ice bath for the next step.

Part B: Azo Coupling with Orthanilic Acid

-

Preparation of Coupling Solution : In a separate 400 mL beaker, dissolve orthanilic acid (1.73 g, 10 mmol) in 50 mL of water. If necessary, a small amount of mild alkali can be used to aid dissolution, followed by re-acidification.

-

Coupling Reaction : While maintaining a temperature of 5-15 °C and vigorous stirring, slowly add the cold suspension of 4-sulfobenzenediazonium chloride from Part A to the orthanilic acid solution.

-

pH Control : The pH of the reaction mixture is critical for successful coupling with a primary aryl amine and should be maintained in the range of 0.2 to 1.5.[6] Monitor the pH and, if necessary, add a mild alkali like sodium acetate solution to adjust it as the reaction progresses.[6]

-

Reaction Completion : Continue to stir the mixture in the ice bath for 1-2 hours. The formation of the colored product indicates the progress of the coupling reaction.

Part C: Isolation and Purification

-

Precipitation : Once the reaction is complete, the product may precipitate directly. To enhance precipitation, add a saturated sodium chloride (NaCl) solution ("salting out") and stir for 30 minutes in the cold.

-

Filtration : Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing : Wash the filter cake with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.

-

Drying : Press the solid between two pieces of filter paper to remove excess water and then allow it to air-dry completely. The final product is a yellow crystalline solid.[1]

Quantitative Data Summary

The table below outlines the reagents for a representative 10 mmol scale synthesis.

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | 10 | 1.73 g | Starting Material (Amine) |

| Orthanilic Acid | C₆H₇NO₃S | 173.19 | 10 | 1.73 g | Starting Material (Coupler) |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 5 | 0.53 g | Base (to dissolve sulfanilic acid) |

| Sodium Nitrite | NaNO₂ | 69.00 | 11 | 0.76 g | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | ~30 | ~2.5 mL (conc.) | Acid Catalyst |

| Sodium Chloride | NaCl | 58.44 | - | As needed | Salting-out Agent |

Note: Yields for azo coupling reactions can vary significantly based on precise pH control, temperature, and purity of reagents.

Reaction Mechanism

The core of the synthesis is the azo coupling step, which is an electrophilic aromatic substitution reaction. The positively charged diazonium ion is a weak electrophile that attacks the electron-rich aromatic ring of the coupling component (orthanilic acid). The amino group (-NH₂) of orthanilic acid is a strongly activating, ortho-, para-directing group. Due to steric hindrance at the ortho position, the coupling occurs predominantly at the para position relative to the amino group.

Caption: The azo coupling proceeds via an electrophilic attack.

Conclusion

The synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid is a robust and well-established procedure rooted in the fundamental principles of aromatic chemistry. Success hinges on careful control of reaction parameters, particularly maintaining low temperatures during diazotization to prevent decomposition of the diazonium salt and precise pH regulation during the coupling stage to ensure optimal electrophilic substitution. This guide provides the necessary framework for the successful laboratory preparation of this important azo compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Aminoazobenzene-3,4'-disulfonic acid | 101-50-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. globalscientificjournal.com [globalscientificjournal.com]

- 6. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]

In-Depth Technical Guide: Fast Yellow AB (CAS No. 2706-28-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, also known as Acid Yellow 9, is an organic compound classified as an azo dye. Historically, it was utilized as a colorant in food products under the E number E105. However, due to toxicological concerns, its application in the food industry has been discontinued in both Europe and the United States.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, analytical methodologies, and toxicological profile. The information is intended to support researchers and scientists in various fields, including but not limited to, toxicology, analytical chemistry, and environmental science.

Physicochemical Properties

This compound is a yellow, water-soluble solid.[5] Its chemical structure features an azo bridge (-N=N-) connecting two substituted benzene rings, a characteristic of azo dyes. The presence of sulfonic acid groups imparts its solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [1][3] |

| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2, E105 | [1][3] |

| CAS Number | 2706-28-7 | [3] |

| Molecular Formula | C12H11N3O6S2 | [1] |

| Molecular Weight | 357.36 g/mol | [1] |

| Melting Point | 102-104 °C | [1] |

| Solubility | Soluble in water | [5] |

| LogP (Predicted) | -2.3 | |

| pKa (Predicted) | Not readily available | |

| UV-Vis λmax | 420 nm, 491 nm | [6] |

Synthesis

The synthesis of this compound is a classic example of azo coupling, a two-step process involving diazotization followed by a coupling reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of Sulfanilic Acid

-

Dissolve a specific molar equivalent of sulfanilic acid in an aqueous solution of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) while maintaining the low temperature.

-

Acidify the mixture with hydrochloric acid to generate the diazonium salt of sulfanilic acid. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling

-

In a separate vessel, prepare a solution of the coupling agent, 2-aminobenzenesulfonic acid, under alkaline conditions.

-

Slowly add the freshly prepared, cold diazonium salt solution to the coupling agent solution with constant stirring.

-

Maintain the temperature below 10 °C during the addition.

-

The azo coupling reaction will proceed, resulting in the formation of this compound.

-

The product can then be isolated by precipitation (e.g., by adding sodium chloride) and purified by recrystallization.

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the separation and quantification of this compound, even in complex mixtures.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 420 nm |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

Experimental Protocol: HPLC Analysis of this compound in a Water Sample

-

Sample Preparation: Filter the water sample through a 0.45 µm syringe filter to remove any particulate matter. If the expected concentration is high, dilute the sample with deionized water.

-

Standard Preparation: Prepare a series of standard solutions of this compound in deionized water with known concentrations to create a calibration curve.

-

Chromatographic Analysis: Inject the prepared sample and standards into the HPLC system using the parameters outlined in Table 2.

-

Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standards. Quantify the concentration using the calibration curve generated from the standard solutions.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simpler and more rapid method for determining the concentration of this compound in solutions, particularly for monitoring reaction kinetics or degradation studies.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Instrument Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the maximum absorbance of this compound (around 420 nm or 491 nm).

-

Blank Measurement: Use the solvent (e.g., deionized water) as a blank to zero the instrument.

-

Measurement: Measure the absorbance of the sample solution containing this compound.

-

Quantification: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration of the dye in the sample.

Toxicological Information

The primary concern regarding this compound is its potential adverse health effects, which led to its prohibition as a food additive.

Regulatory Status

This compound is no longer permitted for use in food products in the European Union and the United States.[1][2][3][4]

Known Health Effects

The available toxicological data indicates that this compound is harmful.[1][2][3][4] It has been specifically implicated in non-atopic asthma.[1][3] However, detailed quantitative toxicological data, such as the median lethal dose (LD50), and the specific mechanisms of toxicity are not well-documented in publicly available literature.

Azo Dye Metabolism and Potential Toxicity

Azo dyes, in general, can be metabolized by azoreductases present in the gut microbiota and the liver. This metabolic cleavage of the azo bond can lead to the formation of aromatic amines. Some aromatic amines are known to be carcinogenic or have other toxic effects. The potential for this compound to be metabolized into harmful aromatic amines is a significant toxicological concern.

Conclusion

This compound (CAS No. 2706-28-7) is a synthetic azo dye with well-characterized physicochemical properties. While its synthesis and analytical detection are based on established chemical principles, its use is now primarily for research and as an analytical standard due to its demonstrated adverse health effects. Further research is warranted to fully elucidate its toxicological profile and mechanisms of action. The information presented in this guide is intended to serve as a valuable resource for professionals in the scientific community engaged in research involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 3. Fast_Yellow_AB [chemeurope.com]

- 4. This compound - Wikiwand [wikiwand.com]

- 5. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]

- 6. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molar Mass and Molecular Formula of Fast Yellow AB

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Yellow AB, also known by several synonyms including Acid Yellow 9 and Food Yellow 2, is an azo dye.[1] Historically used as a food colorant (E number E105), its application in food and beverages has been discontinued in Europe and the United States due to toxicological concerns.[1][2] Currently, its primary utility is as an analytical reference standard in various research and quality control settings.[1][3] This technical guide provides an in-depth overview of the molar mass and molecular formula of this compound, supported by a summary of the experimental methodologies employed for their determination.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application as a reference standard and in the development of analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid | [1][2] |

| Molecular Formula | C₁₂H₁₁N₃O₆S₂ | [2][4] |

| Molar Mass | 357.36 g/mol | [2][4][5][6] |

| CAS Number | 2706-28-7 | [2] |

| Synonyms | Fast Yellow, Acid Yellow, C.I. 13015, C.I. 14270, Food Yellow 2 | [2] |

Determination of Molar Mass and Molecular Formula: Experimental Protocols

The determination of the molar mass and molecular formula of an organic compound such as this compound is a fundamental step in its characterization. This process typically involves a combination of analytical techniques to elucidate the elemental composition and the overall molecular weight.

Elemental Analysis for Empirical Formula Determination

The empirical formula, which represents the simplest whole-number ratio of atoms in a compound, is determined through elemental analysis. For organic compounds, this is often achieved via combustion analysis.

Methodology:

-

Sample Combustion: A precisely weighed sample of the organic compound is combusted in a furnace in the presence of excess oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).

-

Product Separation and Quantification: The combustion products are passed through a series of absorption tubes. One tube contains a substance that absorbs water, and another contains a substance that absorbs carbon dioxide. The mass of each tube is measured before and after the combustion to determine the mass of H₂O and CO₂ produced.

-

Elemental Mass Calculation: From the masses of CO₂ and H₂O, the masses of carbon and hydrogen in the original sample can be calculated. If other elements like nitrogen or sulfur are present, additional analytical methods are employed for their quantification.

-

Mole Ratio Determination: The mass of each element is converted to moles. The mole ratios of the elements are then calculated by dividing the number of moles of each element by the smallest number of moles.

-

Empirical Formula Derivation: The resulting mole ratios are rounded to the nearest whole numbers to establish the empirical formula.

Mass Spectrometry for Molecular Weight and Formula Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and can also aid in confirming its molecular formula.

Methodology:

-

Ionization: The sample is introduced into the mass spectrometer and is ionized by one of several methods (e.g., Electron Ionization - EI). This process forms a molecular ion (M⁺), which is a radical cation with the same molecular weight as the original molecule.

-

Acceleration: The newly formed ions are accelerated by an electric field, imparting them with the same kinetic energy.

-

Deflection: The accelerated ions then pass through a magnetic field, which deflects them. The degree of deflection is dependent on the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ions.

-

Detection: A detector measures the m/z ratio of the deflected ions and their relative abundance. The peak with the highest m/z value typically corresponds to the molecular ion, thus providing the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of an organic compound like this compound, integrating the experimental protocols described above.

Caption: Logical workflow for the identification of this compound.

Conclusion

The accurate determination of the molar mass and molecular formula of this compound is fundamental to its use as an analytical standard. The combination of elemental analysis and mass spectrometry provides a robust framework for the complete characterization of this and other organic compounds. The methodologies outlined in this guide represent standard practices in the field of analytical chemistry and are essential for ensuring the identity and purity of chemical substances used in research and development.

References

- 1. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 2. ck12.org [ck12.org]

- 3. Automated molecular formula determination by tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ck12.org [ck12.org]

- 5. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 6. quora.com [quora.com]

Spectroscopic Profile of Acid Yellow 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 9, a monoazo dye also known as C.I. 13015, has been utilized in various industrial applications, including textile dyeing and paper coloring.[1] Its chemical structure, characterized by an azo bridge connecting two substituted benzene rings, gives rise to its distinct chromophoric properties. Understanding the spectroscopic signature of Acid Yellow 9 is crucial for its identification, characterization, and for studying its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the available spectroscopic data for Acid Yellow 9, details of the experimental protocols for its analysis, and a visualization of its biodegradation pathway.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Acid Yellow 9 is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉N₃Na₂O₆S₂ | [1][2] |

| Molecular Weight | 401.32 g/mol | [2] |

| CAS Number | 2706-28-7 | [1] |

| Appearance | Red-light yellow solid | [1] |

| Solubility | Insoluble in water, soluble in ethanol | [1] |

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of Acid Yellow 9 is sensitive to the pH of the solution. In aqueous solutions, it exhibits characteristic absorption bands in both the UV and visible regions. These bands are attributed to n-π* and π-π* electronic transitions within the azo group and the aromatic rings.[3]

Table 1: UV-Vis Absorption Maxima of Acid Yellow 9 in Aqueous Solution at Different pH Values

| pH | λmax (nm) - UV Region | λmax (nm) - Visible Region | Observations |

| Basic | 263 | 390 | Yellow solution |

| Acidic (pH 1.40 - 0.44) | 307 | 500 | Transition from orange to red |

Data sourced from MDPI[3]

The color of Acid Yellow 9 in an aqueous solution changes from yellow to orange and then to red as the pH decreases.[3] This is due to the protonation of the azo group, which alters the electronic structure of the molecule and, consequently, its absorption spectrum.[3]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule and is a valuable tool for studying the structural changes of Acid Yellow 9 upon protonation.

Table 2: Key Raman Bands of Acid Yellow 9 in a Multilayer Film at Different pH Values

| Wavenumber (cm⁻¹) | Assignment | Observation with Decreasing pH |

| 1563 | C=N stretching | Intensity increases |

| 1420 | Protonated N=N stretching | Intensity increases |

| 1176 | Protonated N=N stretching | Intensity increases |

| 1153 | C-N stretching | Intensity decreases |

Data sourced from MDPI[3].

The changes observed in the Raman spectrum with decreasing pH are indicative of the protonation of the azo bond.[3]

Fluorescence, FT-IR, and NMR Spectroscopy

Experimental Protocols

UV-Visible Spectroscopy

Objective: To determine the absorption maxima of Acid Yellow 9 and study the effect of pH.

Materials:

-

Acid Yellow 9

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of Acid Yellow 9 of known concentration in deionized water.

-

Prepare a series of solutions with different pH values by adding appropriate amounts of HCl or NaOH to aliquots of the stock solution.

-

Measure the pH of each solution using a calibrated pH meter.

-

Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm using the spectrophotometer, with deionized water as the blank.

-

Identify the wavelength of maximum absorbance (λmax) for each pH value.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of Acid Yellow 9 and observe changes with pH.

Materials:

-

Acid Yellow 9 sample (solid or in solution)

-

Raman spectrometer with a suitable laser excitation source (e.g., 532 nm)

-

Microscope slide or appropriate sample holder

Procedure:

-

Place a small amount of the solid Acid Yellow 9 sample on a microscope slide or place the solution in a suitable container.

-

Focus the laser beam onto the sample.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 200-2000 cm⁻¹).

-

For pH-dependent studies, the sample can be equilibrated with solutions of different pH prior to measurement.[3]

FT-IR Spectroscopy (General Protocol)

Objective: To obtain the infrared spectrum of Acid Yellow 9 to identify its functional groups.

Materials:

-

Acid Yellow 9 (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FT-IR spectrometer

Procedure:

-

Thoroughly mix a small amount of dry Acid Yellow 9 with dry KBr in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

NMR Spectroscopy (General Protocol)

Objective: To obtain ¹H and ¹³C NMR spectra of Acid Yellow 9 for structural elucidation.

Materials:

-

Acid Yellow 9

-

Deuterated solvent (e.g., DMSO-d₆, as Acid Yellow 9 is soluble in ethanol, a deuterated alcohol might be suitable, but its solubility in common deuterated solvents needs to be tested)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of Acid Yellow 9 in the chosen deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process and analyze the spectra to assign chemical shifts and coupling constants to the different nuclei in the molecule.

Biodegradation Pathway of Acid Yellow 9

Acid Yellow 9 can be degraded by certain microorganisms, such as Pseudomonas fluorescens.[4] The biodegradation process involves the enzymatic breakdown of the azo dye into smaller, less colored, and often less toxic compounds. A simplified logical workflow of this process is depicted below.

Caption: Biodegradation workflow of Acid Yellow 9 by bacterial enzymes.

Experimental Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of Acid Yellow 9 involves a series of steps from sample preparation to data analysis.

Caption: General workflow for spectroscopic analysis of Acid Yellow 9.

References

An In-depth Technical Guide on the Historical Use of E105 Food Dye in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

E105, scientifically known as Fast Yellow AB, is an azo dye historically used as a food colorant. Due to toxicological concerns, its application in food products has been banned in both Europe and the United States.[1][2][3] This has shifted the focus of research from its use as a color additive to investigations into its chemical properties, toxicological profile, and potential applications as a biological stain. This technical guide provides a comprehensive overview of the historical use of E105 in research, with a focus on its application in histological staining and its toxicological evaluation. Detailed experimental protocols, quantitative data from toxicological studies, and the chemical basis of its application are presented to serve as a valuable resource for researchers in the life sciences.

Chemical and Physical Properties of E105 (this compound)

This compound is an organic sodium salt of 4-aminoazobenzene-3,4'-disulfonic acid.[4] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₁N₃O₆S₂ | [5] |

| Molecular Weight | 357.36 g/mol | [5] |

| C.I. Number | 13015 | [6] |

| Synonyms | Acid Yellow 9, Food Yellow 2 | [6][7] |

| Appearance | Yellow powder | |

| Aqueous Solubility | 18.40% | [6] |

| Ethanol Solubility | 18.40% | [6] |

| Absorption Maximum | 381 nm, 490 nm | [6] |

Historical Application in Histological Research: A Collagen Stain

One of the notable historical uses of this compound in research is as a biological stain for collagen in connective tissues.[6] It was a key component of the Wallart & Honette's trichrome stain.[8] Trichrome staining methods are employed to differentiate various tissue components, with a common application being the distinction between muscle and collagen fibers.

Experimental Protocol: Wallart & Honette's Trichrome Stain

This protocol is adapted from historical records for staining 5µm paraffin sections of formalin-fixed tissue. For optimal results, secondary fixation in Bouin's fluid may be beneficial.[8]

Reagents:

-

Acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin)

-

Solution A: (Composition not specified in available literature)

-

Solution B: (Composition not specified in available literature)

-

Solution C: A solution containing this compound. The exact concentration is not detailed in readily available modern sources.

-

Ethanol series for dehydration (e.g., 70%, 95%, 100%)

-

Xylene for clearing

-

Resinous mounting medium

Procedure:

-

Deparaffinize tissue sections and bring them to water through a series of xylene and ethanol washes.[8]

-

Stain the nuclei with an acid-resistant nuclear stain.[8]

-

Rinse the slides thoroughly with tap water.[8]

-

Immerse the slides in Solution A for 5 minutes.[8]

-

Briefly rinse with distilled water.[8]

-

Place the slides into Solution B for 5 minutes.[8]

-

Using a pipette, cover the slide with Solution C (containing this compound) and let it stand for 30 seconds.[8]

-

Dehydrate the sections through a graded series of ethanol.[8]

-

Clear the sections in xylene and mount with a resinous medium.[8]

Expected Results:

Workflow for Wallart & Honette's Trichrome Stain

Workflow for the Wallart & Honette's trichrome staining method.

Toxicological Research on E105 and Related Azo Dyes

The delisting of this compound as a food additive was due to toxicological data indicating it is harmful.[7][9] Research in this area has primarily focused on its potential to cause cytotoxicity (cell death) and genotoxicity (damage to genetic material). While specific quantitative data for this compound is scarce in modern literature, studies on other azo dyes provide a framework for understanding its likely toxicological profile.

Genotoxicity Assessment using the Allium cepa Assay

The Allium cepa (onion root tip) assay is a widely used and effective method for evaluating the genotoxic potential of chemical substances.[4][10] The assay measures the mitotic index (a marker of cell proliferation) and the frequency of chromosomal aberrations. A significant decrease in the mitotic index is indicative of cytotoxicity, while an increase in chromosomal abnormalities suggests genotoxic effects.[4]

Experimental Protocol: Allium cepa Genotoxicity Assay

-

Preparation of Test Solutions: Prepare a range of concentrations of the test substance (e.g., an azo dye) in distilled water. A negative control (distilled water) and a positive control (a known mutagen) are included.

-

Root Treatment: Germinate Allium cepa bulbs in water. Once roots have reached a suitable length, immerse them in the different concentrations of the test solutions for a defined period (e.g., 24, 48, or 72 hours).[4]

-

Fixation and Staining: After the exposure period, excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fluid). The fixed root tips are then hydrolyzed in acid and stained with a chromosome-specific stain (e.g., acetocarmine or orcein).

-

Microscopic Analysis: Prepare squash slides of the stained root tips and examine them under a light microscope.

-

Data Collection:

-

Mitotic Index (MI): Count the number of dividing cells and the total number of cells in multiple fields of view. The MI is calculated as: MI (%) = (Number of dividing cells / Total number of cells) x 100

-

Chromosomal Aberrations (CA): Score the different types of chromosomal abnormalities observed in the dividing cells (e.g., sticky chromosomes, bridges, laggards, and fragments). The frequency of aberrations is calculated as a percentage of the total number of dividing cells.

-

Quantitative Data from Azo Dye Genotoxicity Studies

The following table summarizes representative data from studies on the genotoxicity of various azo dyes using the Allium cepa assay, illustrating the types of quantitative results obtained. It is important to note that these data are for other azo dyes and serve as an example due to the lack of specific published data for this compound.

| Azo Dye | Concentration | Exposure Time | Mitotic Index (% of Control) | Chromosomal Aberration Frequency (%) | Reference |

| Reactive Red 120 | 1000 µg/L | 72 hours | Significantly Reduced | Significantly Increased | [4][10] |

| Methyl Orange | Undiluted | - | Significantly Reduced | Significantly Increased | [1] |

| AD-1 (novel azo dye) | 100 µM | - | Significantly Reduced | Significantly Increased | [2] |

| AD-2 (novel azo dye) | 100 µM | - | Significantly Reduced | Significantly Increased | [2] |

Cytotoxicity Assessment

Logical Relationship of Toxicological Assessment

Logical flow of toxicological assessment for E105.

Signaling Pathways

Despite the evidence of its toxicity, the specific cellular signaling pathways that are directly perturbed by E105 (this compound) are not well-documented in the scientific literature. The research has predominantly focused on the observable toxic endpoints such as reduced cell division and chromosomal damage. This suggests that the toxic effects may be due to broad cellular damage, such as oxidative stress or direct interaction with DNA and cellular proteins, rather than the targeted disruption of specific signaling cascades. Further research would be required to elucidate the precise molecular mechanisms underlying the toxicity of this compound.

Conclusion

The historical research use of E105 (this compound) presents a dual narrative. On one hand, its properties as a dye were harnessed in specialized histological techniques like the Wallart & Honette's trichrome stain for the visualization of collagen. On the other hand, its toxicological profile has made it a subject of study in the context of food safety and environmental toxicology. While detailed protocols for its histological applications exist, the precise recipes for historical stains can be difficult to reconstruct from modern literature. The toxicological data, primarily from analogous azo dyes, strongly indicate cytotoxic and genotoxic potential, though specific quantitative data for this compound are limited. For drug development professionals, the history of E105 serves as a case study on the importance of thorough toxicological screening of chemical compounds. The lack of information on its interaction with specific signaling pathways highlights a gap in our understanding of the molecular mechanisms of azo dye toxicity. Future research could focus on elucidating these pathways to better predict and mitigate the risks associated with this class of compounds.

References

- 1. Cytogenotoxicity assessment in Allium cepa roots exposed to methyl orange treated with Oedogonium subplagiostomum AP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]

- 6. stainsfile.com [stainsfile.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. stainsfile.com [stainsfile.com]

- 9. About: this compound [dbpedia.org]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide on the Toxicological Data and Studies of Fast Yellow AB

Executive Summary

Fast Yellow AB, also known as E105, is an azo dye formerly used as a food colorant. Its use in food and beverages has been prohibited in Europe and the United States due to toxicological concerns.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available toxicological data on this compound. A significant scarcity of publicly accessible, in-depth toxicological studies specifically on this compound necessitates a broader examination of azo dye metabolism and the toxicology of its predicted metabolites. This guide summarizes the known information, addresses the data gaps, and presents the general toxicological profile of related compounds to infer potential hazards.

Introduction

This compound is an organic sodium salt and an azo dye.[6] Historically, it was used to impart a yellow color to various food products. However, due to findings from toxicological assessments, it has been delisted by regulatory agencies.[1][2][3][4][5] The primary concern with azo dyes lies in their metabolic conversion to potentially harmful aromatic amines by the intestinal microflora.[7][8][9][10][11][12][13] For this compound, this metabolic process is expected to yield sulfanilic acid (4-aminobenzenesulfonic acid) and 2-aminobenzenesulfonic acid.[14]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]-benzenesulfonic acid | [2] |

| CAS Number | 2706-28-7, 79873-36-2 | [14][15] |

| E Number | E105 | [1][2][3][4][5] |

| Molecular Formula | C12H11N3O6S2 | [2] |

| Molar Mass | 357.36 g/mol | [2] |

Toxicological Data

Metabolism and Toxicokinetics

The primary route of metabolism for azo dyes like this compound is through reductive cleavage of the azo bond (-N=N-) by azoreductases.[7][8][11] This process is predominantly carried out by the anaerobic bacteria of the gut microbiome.[8][9][12] The liver also possesses azoreductase activity, but the intestinal microflora is considered more significant for the metabolism of ingested azo dyes.[8][9]

The reductive cleavage of this compound is predicted to yield two primary metabolites:

-

4-aminobenzenesulfonic acid (Sulfanilic acid)

-

2-aminobenzenesulfonic acid

These aromatic amines can then be absorbed into the bloodstream and undergo further metabolism before excretion.[7][13]

Toxicity of Metabolites

Due to the lack of specific data on this compound, the toxicological profile of its metabolites is crucial for risk assessment.

| Metabolite | CAS Number | Toxicological Summary |

| 4-aminobenzenesulfonic acid (Sulfanilic acid) | 121-57-3 | Acute Toxicity: Low acute toxicity via oral and dermal routes (LD50 >2000 mg/kg bw in rats). Irritation: Causes skin and serious eye irritation.[16][17][18] Sensitization: May cause an allergic skin reaction.[16] Genotoxicity & Carcinogenicity: Not classified as a germ cell mutagen or carcinogen.[16] Other: Low toxicity, used medicinally.[19][20][21] |

| 2-aminobenzenesulfonic acid | 88-21-1 | Irritation: May cause irritation of the skin and mucous membranes.[22][23] Hazards: May evolve toxic fumes on contact with acids or when heated to decomposition.[22] |

Experimental Protocols

Detailed experimental protocols from toxicological studies specifically on this compound are not available in the public literature. However, a general workflow for the toxicological assessment of a food additive like an azo dye can be outlined.

Visualizations

Azo Dye Metabolism Pathway

Caption: General metabolic pathway of azo dyes in the gastrointestinal tract.

Toxicological Assessment Workflow

Caption: A generalized workflow for the toxicological assessment of an azo dye.

Conclusion

The available information on this compound strongly indicates that its use as a food additive was discontinued due to health concerns, particularly its potential to cause non-atopic asthma. The lack of detailed, publicly available toxicological studies on this compound itself prevents a thorough, quantitative risk assessment of the parent compound. However, based on the well-established metabolic pathway of azo dyes, the primary toxicological concern is the formation of aromatic amines by the gut microbiota. The primary metabolites of this compound, 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid, exhibit low acute toxicity but are recognized as skin and eye irritants. The delisting of this compound by regulatory agencies underscores the importance of evaluating the metabolic fate and potential toxicity of food additives. Researchers and professionals in drug development should be aware of the potential for azo compounds to be metabolized into biologically active amines and consider this in their safety assessments.

References

- 1. This compound - Wikiwand [wikiwand.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. en-academic.com [en-academic.com]

- 4. About: this compound [dbpedia.org]

- 5. Fast_Yellow_AB [chemeurope.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reduction of azo dyes by the intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of azo food dyes by bacterial members of the human gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 15. Benzenesulfonic acid, 2-amino-5-(2-(4-sulfophenyl)diazenyl)-, sodium salt (1:?) | C12H9N3Na2O6S2 | CID 75918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

- 17. ICSC 0569 - SULFANILIC ACID [inchem.org]

- 18. 4-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-AMINOBENZENESULFONIC ACID - Ataman Kimya [atamanchemicals.com]

- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. 2-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of Fast Yellow AB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fast Yellow AB (C.I. 13015), an azo dye. The information compiled herein is intended to support research, development, and analytical activities where this compound is utilized. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

This compound, chemically known as 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, can exist in its free acid form or as a salt, most commonly the disodium salt. This distinction is critical when discussing solubility, as the salt form exhibits significantly higher aqueous solubility due to the presence of ionic sulfonate groups. The structural features, particularly the two sulfonic acid groups, are key to its water solubility[1].

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound, primarily focusing on its disodium salt form, in various common solvents. It is important to note the discrepancies in reported water solubility, which likely arise from the different forms of the compound being described (free acid vs. disodium salt).

| Solvent | Chemical Formula | Solubility | Temperature (°C) | CAS Number of Solute | Notes |

| Water | H₂O | 80 g/L | Not Specified | 2706-28-7 | Refers to the disodium salt. Another source describes it as "soluble"[2]. The free acid form is likely insoluble. |

| Ethanol | C₂H₅OH | Soluble | Not Specified | 79873-36-2 | Qualitative data indicates solubility[2]. Another source mentions that sufficient optical densities for experiments can be achieved[3]. |

| Methanol | CH₃OH | Soluble | Not Specified | Not Specified | Sufficient optical densities for experiments can be achieved around its λmax[3]. |

| Acetone | C₃H₆O | Data Not Available | Not Specified | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble (with sonication) | Not Specified | Not Specified | |

| Acetonitrile | C₂H₃N | Insoluble | Not Specified | Not Specified | Described as "completely insoluble"[3]. |

Experimental Protocol: Determination of Equilibrium Solubility by UV-Vis Spectrophotometry

This section outlines a detailed methodology for determining the equilibrium solubility of this compound in a given solvent. This method is based on creating a saturated solution and quantifying the dissolved solute concentration using UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

UV-Vis spectrophotometer

-

Analytical balance

-

Thermostatic shaker or water bath

2. Preparation of Standard Solutions and Calibration Curve: a. Accurately weigh a known mass of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration. b. Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

3. Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The amount should be sufficient to ensure that undissolved solid remains after equilibration. b. Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered to be at equilibrium when the concentration of the dissolved solute remains constant over time.

4. Sample Preparation and Analysis: a. After equilibration, allow the undissolved solid to settle. b. Separate the saturated solution from the excess solid by either centrifugation or filtration.

- Centrifugation: Centrifuge an aliquot of the suspension at a high speed to pellet the undissolved solid. Carefully collect the supernatant.

- Filtration: Use a syringe filter with a membrane that does not interact with the solute or solvent to filter an aliquot of the suspension. c. Accurately dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at the λmax.

5. Calculation of Solubility: a. Using the measured absorbance of the diluted saturated solution and the equation of the calibration curve, determine the concentration of the diluted solution. b. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the equilibrium solubility of this compound in the chosen solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Fast Yellow AB as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fast Yellow AB, also known as Acid Yellow 9, is an azo dye that functions as a pH indicator, exhibiting distinct color changes in response to variations in hydrogen ion concentration. This technical guide elucidates the core mechanism of action of this compound as a pH indicator, detailing its chemical structure, the principles of its color transition, and relevant quantitative data. The document provides comprehensive experimental protocols for the determination of its key indicator properties and for its application in acid-base titrations. Furthermore, signaling pathway diagrams generated using Graphviz are included to visually represent the chemical transformations underlying its function.

Introduction

This compound is a synthetic organic compound belonging to the class of azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore responsible for its color.[1] Historically used as a food colorant (E105), its application is now primarily in analytical chemistry as a pH indicator and as a reference standard in environmental studies.[1] The utility of this compound as a pH indicator stems from its ability to undergo reversible structural changes upon protonation and deprotonation, leading to a visible color shift in the solution.

Chemical Properties of this compound

To understand its mechanism as a pH indicator, a foundational knowledge of its chemical properties is essential.

| Property | Value |

| IUPAC Name | 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid |

| Synonyms | Acid Yellow 9, C.I. 13015, Food Yellow 2 |

| CAS Number | 2706-28-7 |

| Molecular Formula | C₁₂H₁₁N₃O₆S₂ |

| Molecular Weight | 357.36 g/mol |

| Appearance | Yellow to orange powder |

| Color Change (with decreasing pH) | Yellow → Orange → Red |

| pH Transition Range | Approximately 1.80 - 0.60 |

Mechanism of Action as a pH Indicator

The functionality of this compound as a pH indicator is rooted in the principles of acid-base chemistry and the effect of molecular structure on the absorption of light. The color of the dye is a direct consequence of the electronic transitions within its conjugated system, which includes the azo linkage and the aromatic rings.

The Role of Protonation

The color change of this compound is governed by the protonation and deprotonation of the amino group (-NH₂) and the azo group (-N=N-) in response to changes in the pH of the solution.

-

In neutral to moderately acidic solutions (pH > 1.8): The molecule exists predominantly in its deprotonated (or less protonated) form, which absorbs light in the blue-violet region of the spectrum, resulting in the perception of a yellow color.

-

In strongly acidic solutions (pH 1.80 to 0.60): As the concentration of hydrogen ions increases, the lone pair of electrons on the nitrogen atom of the amino group and potentially one of the nitrogen atoms in the azo linkage become protonated. This protonation alters the electronic distribution and the extent of conjugation within the molecule. The change in the chromophore system leads to a shift in the maximum absorption wavelength (λmax) towards longer wavelengths (a bathochromic shift). This causes the solution to appear orange and then red as the pH decreases within this range.[2]

Structural Transformation and Color Change

The protonation of the azo dye induces a tautomeric shift, where the molecule can exist in equilibrium between an azo form and a hydrazone form. This equilibrium is pH-dependent and is a key factor in the color change of many azo indicators. The protonated form has a different electronic structure and, consequently, a different absorption spectrum compared to the deprotonated form.

The extended conjugation in the protonated form of the molecule lowers the energy gap for electronic transitions, causing the absorption of light at longer wavelengths and resulting in the observed color change from yellow to red.

Visualization of the Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the logical relationship of the pH-dependent color change of this compound.

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols

Determination of pKa and pH Transition Range

The acid dissociation constant (pKa) and the pH transition range of this compound can be determined spectrophotometrically. This method relies on measuring the absorbance of the indicator at different pH values.

Materials:

-

This compound (analytical standard)

-

Spectrophotometer (UV-Vis)

-

pH meter

-

Buffer solutions of varying pH (e.g., from pH 0.5 to 3.0 in 0.2 unit increments)

-

Volumetric flasks and pipettes

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

-

Preparation of Indicator Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in deionized water.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering the expected transition range of this compound.

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant volume of the this compound stock solution to a constant total volume.

-

Measure the absorbance spectrum (e.g., from 350 nm to 700 nm) for each solution.

-

Identify the wavelength of maximum absorbance for the acidic form (λmax,acid) and the basic form (λmax,base).

-

-

Data Analysis:

-

Plot absorbance at λmax,base versus pH. The resulting curve will be sigmoidal.

-

The pKa can be determined from the inflection point of the sigmoid curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log [(A - A_b) / (A_a - A)] where A is the absorbance of the indicator at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form at λmax,base.

-

-

Determination of pH Transition Range: The pH range over which the color change is visually observed (typically pKa ± 1) is recorded as the pH transition range. For this compound, a significant color change is observed in the pH range of approximately 1.80 to 0.60.[2]

Protocol for Acid-Base Titration using this compound

This compound can be used as an indicator for the titration of a strong base with a strong acid, where the endpoint lies in a very acidic region.

Materials:

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of a strong base of unknown concentration (e.g., NaOH)

-

This compound indicator solution (e.g., 0.1% w/v in water)

-

Burette, pipette, conical flask, and magnetic stirrer

Procedure:

-

Preparation: Fill the burette with the standardized strong acid solution. Pipette a known volume of the strong base solution into a conical flask.

-

Addition of Indicator: Add 2-3 drops of the this compound indicator solution to the conical flask. The solution should initially be yellow.

-

Titration: Titrate the base with the acid, adding the acid from the burette while continuously stirring the solution in the conical flask.

-

Endpoint Determination: The endpoint of the titration is reached when the color of the solution in the conical flask undergoes a sharp and permanent change from yellow to orange or red.

-

Calculation: Record the volume of acid added at the endpoint and use the titration formula (M₁V₁ = M₂V₂) to calculate the concentration of the base.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the spectrophotometric determination of the pKa of this compound.

Caption: Workflow for pKa determination of this compound.

Conclusion

This compound serves as an effective pH indicator for strongly acidic conditions due to the protonation-induced changes in its electronic structure. The observable color shift from yellow to red is a direct consequence of the alteration of the azo dye's conjugated system. The quantitative determination of its pKa and pH transition range, as outlined in the provided experimental protocol, is crucial for its precise application in analytical chemistry. The methodologies and visualizations presented in this guide offer a comprehensive understanding of the mechanism of action of this compound for researchers and professionals in related scientific fields.

References

An In-Depth Technical Guide to the Photochemical Degradation of Fast Yellow AB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical degradation of the azo dye Fast Yellow AB (also known as Acid Yellow 9 and C.I. 13015). Historically used as a food and textile colorant, its persistence and potential for forming toxic byproducts upon degradation necessitate a thorough understanding of its environmental fate. This document details the mechanisms, influencing factors, and analytical methodologies pertinent to its photochemical degradation, with a focus on advanced oxidation processes (AOPs).

Introduction to this compound and its Photochemical Degradation

This compound is a synthetic organic compound characterized by the presence of an azo bond (-N=N-) linking two sulfonated aromatic rings. While this structure imparts its vibrant yellow color, the azo bond is susceptible to cleavage under UV irradiation, especially in the presence of highly reactive species. Photochemical degradation, particularly through AOPs, offers a promising avenue for the complete mineralization of this dye into less harmful inorganic substances. These processes rely on the generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecule.

Factors Influencing Photochemical Degradation

The efficiency of the photochemical degradation of this compound is contingent upon several key operational parameters. Understanding and optimizing these factors are critical for achieving high degradation rates.

Table 1: Influence of Operational Parameters on the Sonophotocatalytic Degradation of this compound (using Ag-impregnated ZnO catalyst) [1][2]

| Parameter | Range Studied | Optimal Value | Effect on Degradation |

| pH | 2 - 12 | 8 | The degradation rate constant is maximal at this pH.[1][2] |

| Catalyst Dosage | 0.05 - 0.3 g/50 mL | 0.09 g/50 mL | Degradation increases up to this dosage, beyond which catalyst aggregation can reduce efficiency.[1][2] |

| Initial Dye Concentration | 10 - 100 mg/L | 10 mg/L | Higher concentrations lead to decreased degradation efficiency due to reduced light penetration and competition for active sites.[1][2] |

| Oxidizing Agents (H₂O₂) | 3 - 7 mmol | 7 mmol | The presence of H₂O₂ significantly enhances the degradation rate.[1] |

| Inorganic Anions (Scavengers) | 0.5 - 1.5 M | - | The presence of chlorides and sulfates reduces the degradation efficiency by scavenging hydroxyl radicals.[1][2] |

Photochemical Degradation Pathways and Byproducts

The photochemical degradation of this compound proceeds through a series of complex reactions initiated by the attack of reactive oxygen species (ROS), primarily hydroxyl radicals. The primary target for this attack is the azo bond, leading to its cleavage and the formation of various intermediate aromatic compounds. These intermediates are subsequently subjected to further oxidation, resulting in ring-opening and eventual mineralization to CO₂, H₂O, and inorganic ions like SO₄²⁻ and NO₃⁻.

While a complete, experimentally verified degradation pathway for this compound is not extensively documented, a proposed pathway can be constructed based on studies of similar sulfonated azo dyes. The initial cleavage of the azo bond is expected to yield sulfonated aromatic amines, namely 4-aminobenzenesulfonic acid and 2-aminobenzenesulfonic acid. Further hydroxylation and oxidation of these primary intermediates lead to the formation of smaller organic acids before complete mineralization.

References

Methodological & Application

Application Notes and Protocols for Collagen Staining and Quantification

Note on Fast Yellow AB for Collagen Staining

Recommended Alternative: Sirius Red/Fast Green Staining for Collagen Quantification

A widely accepted and quantitative method for the differential staining of collagen and non-collagenous proteins is the Sirius Red/Fast Green staining technique.[5][6][7] Sirius Red specifically binds to the [Gly-X-Y]n helical structure found in all types of fibrillar collagen, while Fast Green counterstains non-collagenous proteins.[5][8] This differential staining allows for the quantification of both collagen and non-collagenous protein content within a sample by eluting the dyes and measuring their absorbance.[5][6]

Principle of the Assay

The assay is based on the differential binding of two dyes:

-

Sirius Red: Binds specifically to collagen fibers.

-

Fast Green: Binds to non-collagenous proteins.

After staining, the dyes are extracted from the tissue, and the absorbance of the eluate is measured at two different wavelengths. The amount of collagen and non-collagenous protein can then be calculated.

Quantitative Data Presentation

The following table represents typical data that can be obtained from a Sirius Red/Fast Green collagen assay. The values are for illustrative purposes.

| Sample ID | Treatment | OD at 540 nm (Sirius Red) | OD at 605 nm (Fast Green) | Calculated Collagen (µg) | Calculated Non-Collagenous Protein (µg) |

| 1 | Control | 0.250 | 0.400 | 12.5 | 80 |

| 2 | Control | 0.265 | 0.410 | 13.3 | 82 |

| 3 | Drug A | 0.350 | 0.380 | 17.5 | 76 |

| 4 | Drug A | 0.365 | 0.375 | 18.3 | 75 |

| 5 | Drug B | 0.180 | 0.450 | 9.0 | 90 |

| 6 | Drug B | 0.195 | 0.440 | 9.8 | 88 |

Experimental Protocol: Sirius Red/Fast Green Staining

This protocol is adapted for use with paraffin-embedded tissue sections.

Reagents and Materials

-

Sirius Red/Fast Green Staining Solution (e.g., Chondrex, Inc. Cat# 9046)

-

Dye Extraction Buffer (provided with most kits)

-

Xylene

-

Ethanol (100%, 95%, 70%, 50%)

-

Distilled water

-

Microcentrifuge tubes

-

Spectrophotometer or plate reader

Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene for 5 minutes. Repeat with fresh Xylene.

-

Immerse slides in 100% ethanol for 3 minutes.

-

Immerse slides in 95% ethanol for 3 minutes.

-

Immerse slides in 70% ethanol for 3 minutes.

-

Immerse slides in 50% ethanol for 3 minutes.

-

Rinse slides in distilled water for 5 minutes.

-

-

Staining:

-

Completely cover the tissue section with the Sirius Red/Fast Green Dye Solution.

-

Incubate at room temperature for 30 minutes.

-

Carefully aspirate the dye solution.

-

Wash the slides with distilled water until the runoff is clear.

-

-

Microscopic Observation (Optional):

-

Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene.

-

Mount with a resinous mounting medium.

-

Collagen will appear red, and non-collagenous proteins will be green.

-

Quantification Procedure

-

Dye Elution:

-

After the washing step (Staining step 4), add 1 mL of Dye Extraction Buffer to each tissue section.

-

Incubate at room temperature with gentle agitation for 10-15 minutes, or until the dye is completely eluted.

-

Transfer the eluate to a microcentrifuge tube.

-

-

Spectrophotometry:

-

Read the optical density (OD) of the eluate at 540 nm (for Sirius Red) and 605 nm (for Fast Green).

-

Use the Dye Extraction Buffer as a blank.

-

-

Calculation:

-

The concentration of collagen and non-collagenous protein can be calculated using the OD values and a standard curve if absolute quantification is required. For semi-quantitative analysis, the OD values can be compared between different experimental groups.

-

Experimental Workflow Diagram

References

- 1. This compound | 79873-36-2 | Benchchem [benchchem.com]

- 2. This compound - Analytical Standard at Best Price, Molecular Weight 357.36 [nacchemical.com]

- 3. About: this compound [dbpedia.org]

- 4. stainsfile.com [stainsfile.com]

- 5. activeconceptsllc.com [activeconceptsllc.com]

- 6. Sirius Red/Fast Green Collagen Staining - Chondrex [chondrex.com]

- 7. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.amsbio.com [resources.amsbio.com]

Application Notes and Protocols: Utilizing Fast Yellow AB in Wallart & Honette's Trichrome Stain

These application notes provide a detailed overview and protocol for the Wallart & Honette's trichrome staining method, with a specific focus on the role of Fast Yellow AB. This information is intended for researchers, scientists, and drug development professionals engaged in histological analysis.

Introduction and Applications

Wallart & Honette's trichrome stain is a histological technique used to differentiate between various tissue components, particularly to distinguish collagen from cytoplasm and elastic fibers.[1] Trichrome stains are invaluable in assessing fibrotic changes in tissues, making them relevant in studies of liver cirrhosis, cardiac infarcts, muscular pathologies, and kidney fibrosis.[2] The key feature of the Wallart & Honette's method is its use of this compound to impart a distinct yellow color to collagen, providing a clear contrast with other tissue elements.[3]

This compound: Properties and Role

This compound, also known as Acid Yellow 9, is an acidic azo dye.[3] In the context of Wallart & Honette's trichrome stain, it serves as the "fiber stain," selectively coloring collagen yellow.[1][3] This contrasts with the red-staining cytoplasm and pink-staining elastic fibers, allowing for clear visualization and assessment of collagen deposition.[1]

Quantitative Data for this compound:

| Property | Value |

| C.I. Number | 13015[3] |

| Other Names | Fast yellow G, Fast yellow extra, Acetyl yellow[3] |

| Molecular Formula | C₁₃H₉N₃O₆S₂Na₂[3] |

| Molecular Weight | 401.342[3] |

| Aqueous Solubility | 18.40%[3] |

| Ethanol Solubility | 18.40%[3] |

| Absorption Maximum | 490 nm (Conn), 381 nm (Gurr)[3] |

Experimental Protocol

This protocol is based on the method described for Wallart & Honette's trichrome stain.[1] Note: The precise formulation of solutions A, B, and C from the original 1934 publication by Wallart and Honette could not be retrieved from the available resources. Researchers should consult the original publication for the exact concentrations and preparation of these solutions.

3.1. Materials and Reagents:

-

5µm paraffin sections of formalin-fixed tissue[1]

-

Xylene

-

Ethanol (graded series)

-

Distilled water

-

Acid-resistant nuclear stain (e.g., Weigert's iron hematoxylin)